molecular formula C13H15NOS B7513997 Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone

Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone

Cat. No. B7513997
M. Wt: 233.33 g/mol
InChI Key: GGRMYMTYQMJRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone is a synthetic compound that has been the focus of scientific research in recent years. It is also known as BM-28 or Dibenzothiazepine (DBT). This compound has been studied for its potential as a therapeutic agent for various diseases due to its unique chemical structure and mechanism of action. In

Mechanism of Action

The mechanism of action of Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and monoamine oxidases (MAOs). HDACs are involved in the regulation of gene expression, while MAOs are responsible for the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone has been shown to have various biochemical and physiological effects. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and protect dopaminergic neurons from degeneration. In addition, it has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in memory and learning.

Advantages and Limitations for Lab Experiments

One of the advantages of Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone is that it is relatively easy to synthesize and purify. In addition, it has been shown to have potent activity against various diseases, making it a promising therapeutic agent. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and minimize its side effects.

Future Directions

There are several future directions for the study of Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone. One direction is to further investigate its mechanism of action, which would provide insights into its therapeutic potential and help to optimize its activity. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which would provide information on its efficacy and safety in animal models. Finally, future studies could focus on the development of derivatives of Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone with improved activity and selectivity for specific diseases.
In conclusion, Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone is a synthetic compound that has shown promise as a therapeutic agent for various diseases. Its unique chemical structure and mechanism of action make it an interesting target for scientific research. Further studies are needed to fully understand its potential and to develop derivatives with improved activity and selectivity.

Synthesis Methods

The synthesis of Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone involves the reaction of 2-aminobenzothiazole with cyclobutanone in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity of the product can be further improved by recrystallization or chromatography.

Scientific Research Applications

Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, it has been demonstrated to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease, and to protect dopaminergic neurons from degeneration in Parkinson's disease.

properties

IUPAC Name

cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c15-13(10-4-3-5-10)14-8-9-16-12-7-2-1-6-11(12)14/h1-2,6-7,10H,3-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRMYMTYQMJRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(2,3-dihydro-1,4-benzothiazin-4-yl)methanone

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